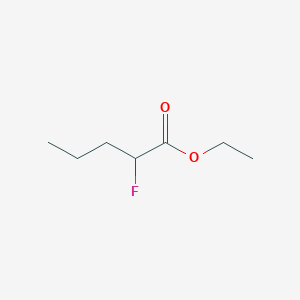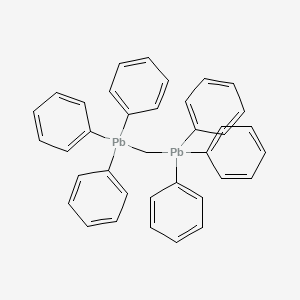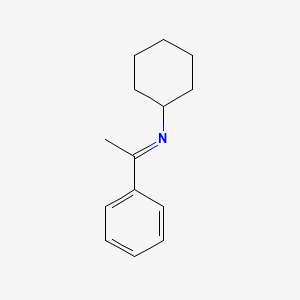
Agn-PC-0nbq4I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nbq4I is a chemical compound that has garnered attention in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
The preparation of Agn-PC-0nbq4I involves several synthetic routes and reaction conditions. The most common methods include:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This method involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This method involves the reduction of metal salts in a polyol medium.
Industrial production methods often involve scaling up these laboratory techniques to produce larger quantities of this compound with consistent quality and purity.
Chemical Reactions Analysis
Agn-PC-0nbq4I undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons, leading to the formation of reduced species.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
Common reagents and conditions used in these reactions include hydrohalic acids, hydrogen, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-0nbq4I has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Agn-PC-0nbq4I involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Agn-PC-0nbq4I can be compared with other similar compounds, such as:
AGN-PC-0CUK9P: This compound has similar properties and applications but differs in its molecular structure and specific interactions.
AgN5: This compound is known for its high-energy density and unique chemical properties.
Boron Nitride (B4N4): This compound has applications in materials science and nanotechnology.
The uniqueness of this compound lies in its specific molecular structure and the range of applications it offers in various fields of research.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and wide range of applications make it a valuable compound for further study and development.
Properties
CAS No. |
1562-62-5 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-cyclohexyl-1-phenylethanimine |
InChI |
InChI=1S/C14H19N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI Key |
NVLVSZVGLGTPJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


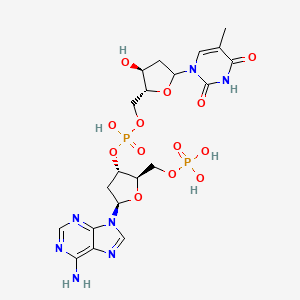
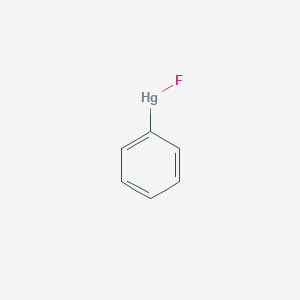

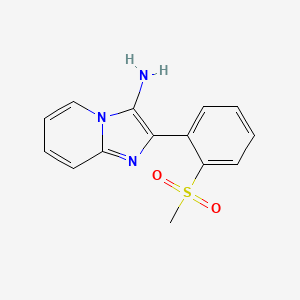
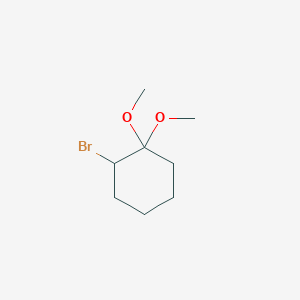
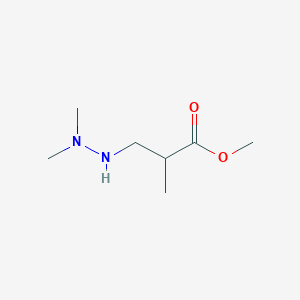
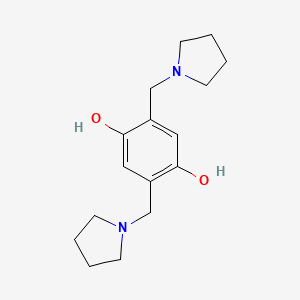

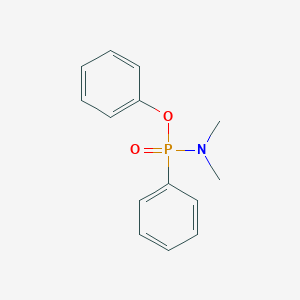
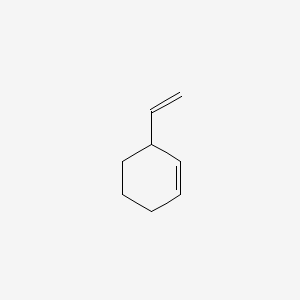
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
